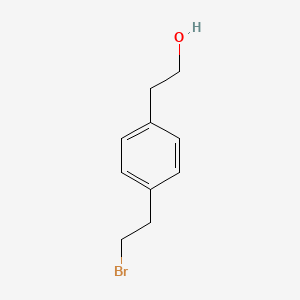

2-(4-(2-Bromoethyl)phenyl)ethanol

Description

2-(4-(2-Bromoethyl)phenyl)ethanol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO. It features a phenyl ring substituted with a 2-bromoethyl group at the para position and an ethanol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and biotinylated ligands . Its bromoethyl group enables nucleophilic substitution reactions, facilitating derivatization into complex molecules (e.g., isoindoline-1,3-dione derivatives) for drug discovery .

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-[4-(2-bromoethyl)phenyl]ethanol |

InChI |

InChI=1S/C10H13BrO/c11-7-5-9-1-3-10(4-2-9)6-8-12/h1-4,12H,5-8H2 |

InChI Key |

CXJZNFDDJHZRQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCO)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(4-Bromophenyl)ethanol

- Structure : Differs by lacking the ethyl spacer between the bromine and phenyl ring (molecular formula: C₈H₉BrO ).

- Properties : Melting point: 106–108°C (1 mmHg); molecular weight: 201.06 .

- Reactivity: The bromine is directly attached to the phenyl ring, enhancing electrophilic aromatic substitution (EAS) reactivity compared to the bromoethyl analog.

4-(2-Bromoethyl)phenol

- Structure: Contains a hydroxyl group (-OH) instead of an ethanol (-CH₂CH₂OH) group (CAS: 14140-15-9; molecular formula: C₈H₉BrO) .

- Properties: Increased acidity (pKa ~10 for phenol vs. ~15 for ethanol) due to the phenolic -OH, making it more reactive in deprotonation-dependent reactions.

- Applications: Primarily used in polymer and resin synthesis, whereas the ethanol derivative is more common in pharmaceutical intermediates .

2-[4-(2-Aminoethoxy)phenyl]ethanol

- Structure: Features an aminoethoxy (-OCH₂CH₂NH₂) substituent instead of bromoethyl (isolated from the fungus Bipolaris sorokiniana) .

- Properties: Enhanced water solubility due to the amino group, enabling applications in bioactive molecules. Exhibits antitumor activity (IC₅₀: 13.62–25.45 μM against SF-268, MCF-7, NCI-H460, and Hep G-2 cell lines) .

- Comparison: The amino group introduces hydrogen-bonding capability, unlike the bromoethyl analog, which is more lipophilic and suited for hydrophobic interactions .

2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol

- Structure: A highly substituted derivative with bromo, ethoxy, and fluorobenzyl groups (CAS: 774192-46-0; molecular formula: C₁₈H₂₀BrFNO₃) .

- Reactivity: The fluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs. The bromine at the meta position directs EAS differently than para-substituted analogs .

Data Table: Key Properties of 2-(4-(2-Bromoethyl)phenyl)ethanol and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.